

# octaethylene glycol CAS number and synonyms

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## Compound of Interest

Compound Name: Octaethylene glycol

Cat. No.: B078325

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## An In-depth Technical Guide to **Octaethylene Glycol**

This technical guide provides a comprehensive overview of **octaethylene glycol**, a polyether compound with significant applications in research and various industries. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the properties, synthesis, and analysis of this compound.

## Chemical Identity

CAS Number: 5117-19-1[1][2][3][4]

Synonyms: **Octaethylene glycol** is known by a variety of synonyms, including:

- 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol
- HO-PEG8-OH
- PED-diol (n=8)
- 2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
- Octanethyl glycol
- HO-dPEG8-OH
- OH-PEG8-OH

- HO-PEG(8)-OH

## Physicochemical Properties

A summary of the key quantitative properties of **octaethylene glycol** is presented in the table below for easy reference and comparison.

| Property                | Value                                          | Source(s) |
|-------------------------|------------------------------------------------|-----------|
| Molecular Formula       | C <sub>16</sub> H <sub>34</sub> O <sub>9</sub> |           |
| Molecular Weight        | 370.44 g/mol                                   |           |
| Melting Point           | 20 - 25 °C                                     |           |
| 22 °C                   |                                                |           |
| Boiling Point           | 175 °C at 0.01 Torr                            |           |
| Density                 | 1.13 g/cm <sup>3</sup>                         |           |
| Refractive Index        | n <sub>20D</sub> 1.47                          |           |
| 1.4640-1.4680           |                                                |           |
| Purity                  | ≥ 98% (GC)                                     |           |
| ≥ 95% (oligomer purity) |                                                |           |
| EC Number               | 225-856-4                                      |           |
| PubChem CID             | 78798                                          |           |
| MDL Number              | MFCD00698694                                   |           |

## Experimental Protocols

Detailed methodologies for key experiments involving **octaethylene glycol** are crucial for reproducibility and further research. Below are summaries of protocols for its synthesis and analysis.

## Synthesis of Octaethylene Glycol

A reported method for the synthesis of **octaethylene glycol** involves the Pd/C catalytic reduction of 1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane.

General Procedure:

- A solution of 1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane (1.0 g, 1.81 mmol) is prepared in anhydrous ethanol (60 mL).
- To this solution, 10% Pd/C (0.10 g) is added portionwise.
- The resulting mixture is degassed three times under reduced pressure.
- The reaction is then stirred under a hydrogen atmosphere (1 bar) for 16 hours.
- Following the reaction, the suspension is filtered through Celite 545.
- The filtrate is evaporated under reduced pressure to yield **octaethylene glycol** as a white oil, which can often be used in subsequent steps without further purification.

Another approach describes a multigram, chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate, a derivative of **octaethylene glycol**. This method is noted for its higher yields and lower cost compared to alternative strategies.

## Analytical Methodology: LC-MS/MS Analysis in Biological Samples

A rapid and sensitive method for the determination of **octaethylene glycol** monodecyl ether (a derivative) in rat plasma has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

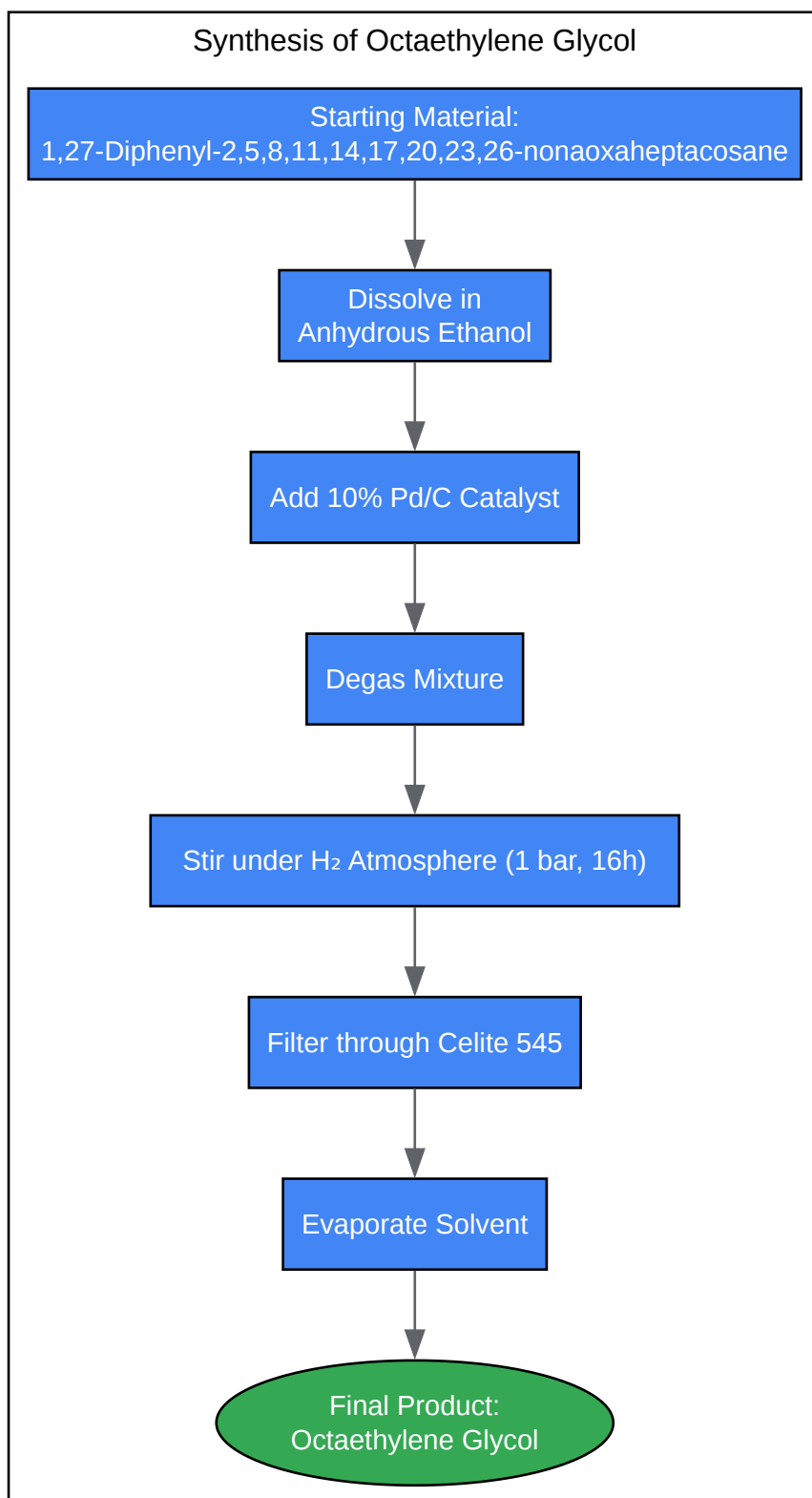
- Chromatographic Separation:
  - Column: Reversed-phase C18 column (e.g., 2.1 mm × 50 mm, 2.1 μm).
  - Mobile Phase: A mixture of 0.1% formic acid in distilled water and 0.1% formic acid in acetonitrile (e.g., a 40:60 v/v ratio).

- Flow Rate: 0.3 mL/min.
- Mass Spectrometric Detection:
  - Mode: Multiple reaction monitoring (MRM) in the positive ion mode.
  - MRM Transitions: For **octaethylene glycol** monodecyl ether, the transition monitored was  $m/z$  511.5  $\rightarrow$   $m/z$  133.1. An internal standard, such as hexaethylene glycol monodecyl ether, can be used with a transition of  $m/z$  423.3  $\rightarrow$   $m/z$  133.1.
- Calibration: A calibration curve is typically constructed within a relevant concentration range (e.g., 2-2,000 ng/mL).

This method has been demonstrated to be specific, accurate, and reproducible for pharmacokinetic studies. For the analysis of ethylene glycol and its oligomers in biological and environmental samples, gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is also a primary and well-established method.

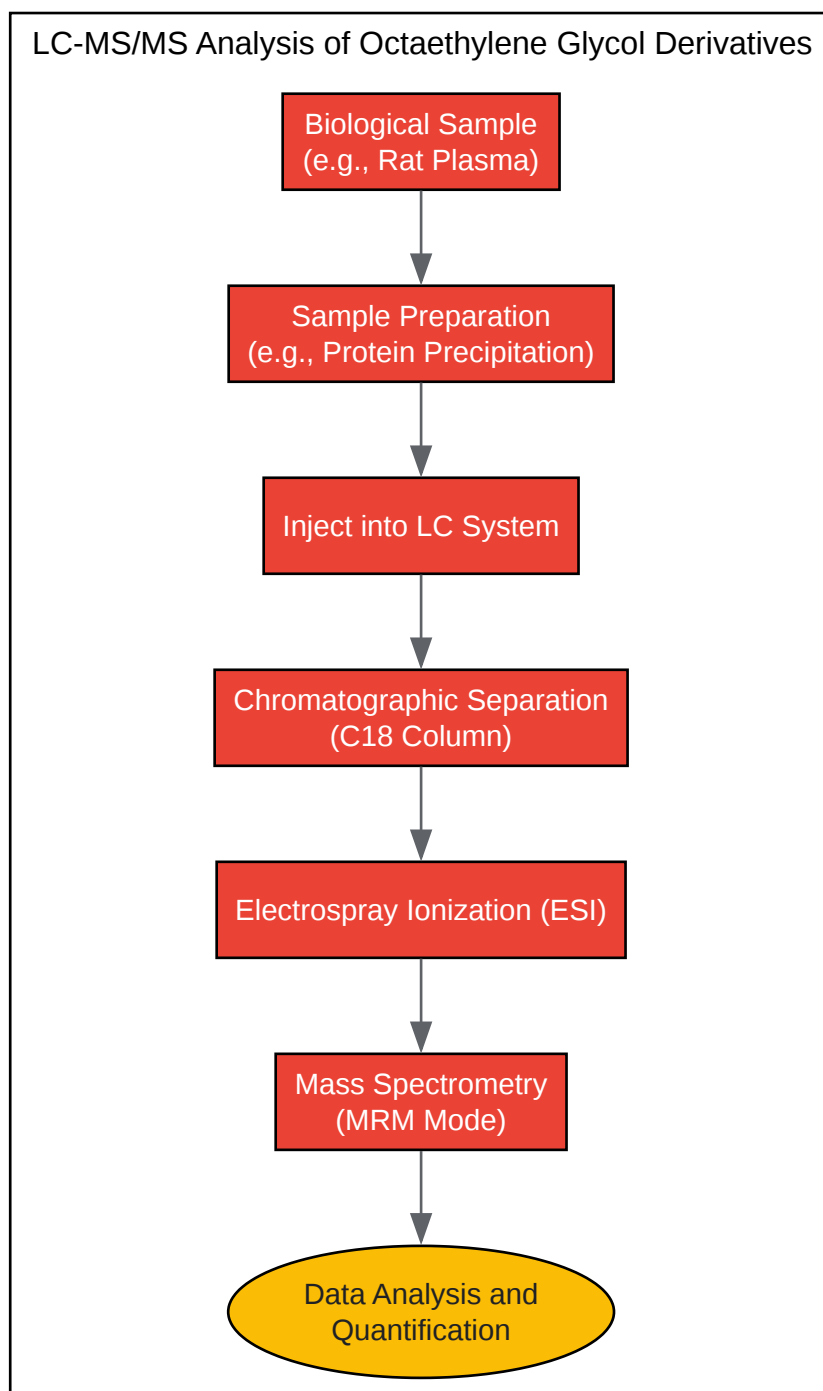
## Visualizations

The following diagrams illustrate key concepts and workflows related to **octaethylene glycol**.



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Caption: Workflow for the synthesis of **octaethylene glycol**.



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Caption: Experimental workflow for LC-MS/MS analysis.

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